Tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)15-5-4-13-8-6-12-7-14-9(8)15/h6-7,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJCBFKMWKELJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=CN=CN=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936361-46-4 | |
| Record name | tert-butyl 5,6,7,8-tetrahydropteridine-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate has been studied for its role as a precursor in the synthesis of various pharmaceuticals. Its structure allows it to be utilized in the development of compounds that target specific biological pathways.
Case Study: Synthesis of Antitumor Agents
Recent research has focused on synthesizing derivatives of this compound to enhance its solubility and bioavailability. For instance, a study reported the synthesis of prodrugs based on this compound that demonstrated improved pharmacokinetic properties, including enhanced stability in plasma and increased tumor targeting capabilities .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical reactions, making it useful for creating complex molecules.
Synthetic Pathways
The synthetic methods for this compound typically involve multi-step reactions that allow for modifications to achieve desired derivatives. A notable synthetic route involves the use of hydrazine hydrate for cyclization reactions, yielding derivatives with enhanced biological activity .
Agricultural Applications
There is emerging interest in the application of this compound in agriculture, particularly as a potential herbicide or pesticide. Research indicates that derivatives of this compound can exhibit herbicidal activity, providing a basis for developing new agricultural chemicals.
Case Study: Herbicidal Activity
A study evaluated several derivatives of this compound for their herbicidal properties. Results showed that certain modifications led to increased efficacy against specific weed species while maintaining low toxicity to crops .
Biochemical Applications
In biochemistry, this compound's derivatives have been investigated for their potential as enzyme inhibitors. The structural characteristics of this compound allow it to interact with various enzymes involved in metabolic pathways.
Enzyme Inhibition Studies
Research has demonstrated that certain derivatives can inhibit enzymes related to cancer metabolism, suggesting potential therapeutic applications in oncology . These studies often involve screening various analogs to identify those with the most promising inhibitory effects.
Data Summary Table
Mechanism of Action
The mechanism of action of tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- This may enhance binding affinity in biological targets.
- The pyrrolidine derivative’s hydroxymethyl and methoxyphenyl groups introduce hydrogen-bonding and lipophilic interactions, broadening its utility in chiral synthesis .
Comparison with Other tert-Butyl Esters
Tert-butyl esters are widely used to protect carboxylic acids during synthesis. For example:
- tert-Butyl acetate : A simple ester with high volatility, used as a solvent.
- tert-Butyl carbamate (Boc) : A protective group for amines in peptide synthesis.
The tert-butyl group in the target compound likely improves solubility in organic solvents compared to unesterified pteridine derivatives, facilitating purification and handling. However, its larger bicyclic system may reduce volatility compared to simpler esters like tert-butyl acetate.
Research Findings and Limitations
- Synthetic Challenges : The pteridine ring’s electron-deficient nature complicates functionalization. Strategies for introducing the tert-butyl ester may require specialized reagents or conditions.
- Biological Activity: Pteridine analogs are known inhibitors of dihydrofolate reductase (DHFR), but the tert-butyl ester’s impact on bioavailability remains unstudied for this compound.
4. Conclusion this compound occupies a unique niche among tert-butyl esters due to its pteridine core. Further research is needed to elucidate its pharmacokinetic and toxicological profiles.
Biological Activity
Tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
Overview of the Compound
This compound belongs to the class of pteridines, which are heterocyclic compounds characterized by a fused pyrimidine and pyrazine ring structure. The compound's unique chemical properties make it a valuable candidate for various biological studies and drug development efforts.
Biological Activity
1. Mechanism of Action
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. It is believed to modulate various biological pathways by acting on molecular targets such as enzymes and receptors. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes .
2. Therapeutic Potential
The compound is being investigated for its potential therapeutic applications in several fields:
- Antimicrobial Activity: Preliminary research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. This makes it a candidate for further exploration in the development of new antibiotics .
- Anti-inflammatory Effects: There is evidence suggesting that this compound may have anti-inflammatory effects, potentially offering benefits in treating inflammatory diseases .
- Cancer Research: The compound's ability to interact with specific cellular pathways positions it as a potential agent in cancer therapy, although more research is needed to fully elucidate its efficacy .
Table 1: Summary of Research Findings on this compound
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against Mycobacterium tuberculosis. The research highlighted the compound's ability to penetrate bacterial cell walls and inhibit growth through oxidative stress mechanisms. This study provides a promising avenue for developing new treatments for resistant strains of tuberculosis .
Comparative Analysis
When comparing this compound with similar compounds, it exhibits distinct biological activities due to its unique structural features. For instance:
| Compound Name | Similarity Score | Notable Activity |
|---|---|---|
| Tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate | 0.88 | Moderate antimicrobial properties |
| Tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | 0.82 | Anti-cancer activity |
This comparative analysis indicates that while there are structural similarities among these compounds, their biological activities can vary significantly based on functional groups and molecular interactions.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 6,7-dihydro-5H-pteridine-8-carboxylate with high purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent choice, and catalyst loading. For example, in analogous systems like tert-butyl carbazate derivatives, X-ray crystallography (e.g., planarity analysis of intermediates) is critical for confirming structural integrity . Additionally, purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures removal of byproducts. Safety protocols, such as inert atmosphere handling (to prevent hydrolysis) and proper waste disposal, should align with guidelines for tert-butyl derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to moisture, as tert-butyl esters are prone to hydrolysis. Safety data for structurally similar compounds emphasize using explosion-proof equipment and grounding during transfers to mitigate static discharge risks . For lab handling, use fume hoods, nitrile gloves, and eye protection to minimize exposure .
Advanced Research Questions
Q. How can experimental design principles be applied to optimize reaction conditions for functionalizing this compound?
- Methodological Answer : Employ a uniform-rotatable experimental design (e.g., varying reaction time, substrate ratios, and catalyst concentration) to identify optimal conditions. For instance, in epoxidation studies using tert-butyl hydroperoxide, such designs revealed nonlinear relationships between catalyst loading and yield . Statistical tools like ANOVA can isolate significant factors, while response surface methodology (RSM) models predict maxima for parameters like conversion efficiency.
Q. What spectroscopic techniques are most effective for resolving structural ambiguities in tert-butyl pteridine derivatives, and how should contradictory data be analyzed?
- Methodological Answer : Multi-modal characterization is essential:
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., planarity deviations in aza-aspartame analogs) .
- NMR spectroscopy : and NMR can detect tautomeric equilibria or dynamic processes. For example, tert-butyl cations in zeolites were confirmed via CP/MAS NMR combined with DFT calculations .
- DFT calculations : Validate experimental data by simulating chemical shifts or reaction pathways. Discrepancies between experimental and theoretical results may indicate unaccounted solvent effects or transition states.
Q. How can researchers address contradictions in mechanistic proposals for reactions involving this compound?
- Methodological Answer : Use isotopic labeling (e.g., or ) to trace reaction pathways. For acid-catalyzed mechanisms, in situ NMR or IR spectroscopy can monitor intermediate formation, as demonstrated in studies of tert-butyl cations in H-ZSM-5 zeolites . Kinetic isotope effects (KIEs) and Eyring plot analysis further differentiate between concerted and stepwise mechanisms.
Q. What strategies mitigate challenges in scaling up the synthesis of tert-butyl pteridine derivatives without compromising yield?
- Methodological Answer : Transitioning from batch to flow chemistry improves heat and mass transfer, critical for exothermic reactions. Process analytical technology (PAT), such as inline FTIR or Raman spectroscopy, enables real-time monitoring of intermediates. For tert-butyl hydroperoxide-mediated reactions, maintaining stoichiometric control and avoiding localized overheating (to prevent decomposition) is vital .
Data Interpretation and Validation
Q. How should researchers validate the purity and identity of this compound derivatives?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
- Elemental analysis : Validate empirical formulas, especially for novel derivatives. Cross-reference with computational predictions (e.g., m/z values from DFT-optimized structures) .
Safety and Compliance
Q. What are the critical safety protocols for handling tert-butyl derivatives in catalytic studies?
- Methodological Answer : Follow hazard-specific guidelines:
- Fire/explosion risks : Use non-sparking tools and grounded equipment during transfers .
- Toxicity : Refer to safety data sheets (SDS) for LD50 values and PPE requirements. For tert-butyl hydroperoxide, avoid skin contact and use explosion-proof ventilation .
- Waste disposal : Neutralize acidic/basic byproducts before disposal and adhere to local regulations for halogenated waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
